2-(14,15-Epoxyeicosatrienoyl) Glycerol

説明

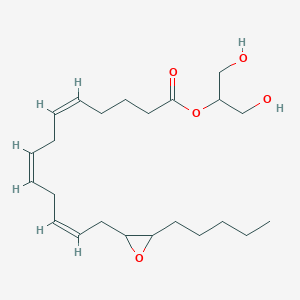

2-(14,15-Epoxyeicosatrienoyl) Glycerol, also known as 2-14,15-EG, is a 2-monoglyceride obtained by the formal condensation of the carboxy group of 14,15-EET with the 2-hydroxy group of glycerol . It is a novel cytochrome P450 (CYP450) arachidonate metabolite produced in the kidney . It has a role as a human xenobiotic metabolite, a mitogen, a PPARalpha agonist, and a human urinary metabolite .

Synthesis Analysis

The synthesis of 2-(14,15-Epoxyeicosatrienoyl) Glycerol involves the metabolism of arachidonic acid by the cytochrome P450 enzyme system (cP450), which generates biologically active compounds, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids .Molecular Structure Analysis

The molecular formula of 2-(14,15-Epoxyeicosatrienoyl) Glycerol is C23H38O5 . The IUPAC name is 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate .科学的研究の応用

Renal Epithelial Cell Proliferation

This compound acts as a potent mitogen for renal epithelial cells. It has been shown to increase DNA synthesis in LLCPKcl4 cells at concentrations as low as 100 nM and can double cell proliferation rates at 1 µM .

Endocannabinoid Signaling

2-(14,15-Epoxyeicosatrienoyl) Glycerol is involved in endocannabinoid signaling pathways. It is a metabolite of 2-Arachidonoyl glycerol (2-AG) in the kidney and has been identified as a strong agonist for both CB1R and CB2R receptors .

Cytochrome P450 Metabolism

This compound is a novel cytochrome P450 (CYP450) metabolite of 2-AG in the kidney, highlighting its role in the metabolism of endocannabinoids .

Mitogenic Activity

It exhibits mitogenic activity, which refers to its ability to stimulate cell division and growth .

Signaling Mechanism Study

Research on 2-(14,15-Epoxyeicosatrienoyl) Glycerol can provide insights into the signaling mechanisms of novel cytochrome P450 arachidonate metabolites .

作用機序

Target of Action

The primary target of 2-(14,15-Epoxyeicosatrienoyl) Glycerol is the metalloprotease ADAM17 . This enzyme plays a crucial role in the cleavage of membrane-bound transforming growth factor α (proTGF-α), which is a significant process in the compound’s mode of action .

Mode of Action

2-(14,15-Epoxyeicosatrienoyl) Glycerol activates ADAM17, which in turn cleaves proTGF-α . The cleavage of proTGF-α releases soluble TGF-α, a ligand that binds and activates the epidermal growth factor receptor (EGFR) . This activation initiates a signaling pathway that has significant effects on cellular processes .

Biochemical Pathways

The activation of ADAM17 by 2-(14,15-Epoxyeicosatrienoyl) Glycerol leads to the release of soluble TGF-α . This soluble TGF-α binds and activates the EGFR, initiating the EGFR-ERK signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation .

Pharmacokinetics

It is known that the compound is a metabolite of 2-arachidonoyl glycerol (2-ag) in the kidney . 2-AG is hydrolyzed by the enzyme monoacylglycerol lipase, terminating its biological activity .

Result of Action

The activation of the EGFR-ERK signaling pathway by 2-(14,15-Epoxyeicosatrienoyl) Glycerol results in increased DNA synthesis in renal epithelial cells . This leads to a doubling of cell proliferation rates, making the compound a potent mitogen for these cells .

特性

IUPAC Name |

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMVKZXODWQHGJ-ILYOTBPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901118996 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(14,15-Epoxyeicosatrienoyl) Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-(14,15-Epoxyeicosatrienoyl) Glycerol | |

CAS RN |

848667-56-1 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848667-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(14,15-Epoxyeicosatrienoyl) Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: How does 2-(14,15-Epoxyeicosatrienoyl) Glycerol exert its biological effects?

A1: 2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG) exhibits mitogenic activity in renal proximal tubule cells. This effect is mediated through the activation of the enzyme ADAM17, a member of the ADAM family of metalloproteinases. ADAM17 cleaves membrane-bound transforming growth factor alpha (proTGF-α), releasing soluble TGF-α. This soluble TGF-α then acts as a ligand, binding to and activating the epidermal growth factor receptor (EGFR), ultimately leading to cell proliferation.

Q2: What is the relationship between 2-(14,15-Epoxyeicosatrienoyl) Glycerol and the endocannabinoid system?

A2: Research indicates that both 2-14,15-EG and its regioisomer, 2-(11,12-epoxyeicosatrienoyl)glycerol (2-11,12-EG), can activate both cannabinoid receptor subtypes, CB1 and CB2, with high affinity. This activation triggers biological responses in cells expressing these receptors and even in living organisms. Notably, the precursor molecules, arachidonic acid and epoxyeicosatrienoic acids, do not activate CB1 or CB2 receptors. This suggests a potential functional link between the cytochrome P450 enzyme system and the endocannabinoid system, with 2-14,15-EG and 2-11,12-EG acting as potential endocannabinoids.

Q3: Does the metabolic product of 2-(14,15-Epoxyeicosatrienoyl) Glycerol, 14,15-Dihydroxyeicosatrienoic acid, have any biological activity?

A3: Yes, 14,15-Dihydroxyeicosatrienoic acid (14,15-DHET), formed from 14,15-Epoxyeicosatrienoic acid (14,15-EET) by soluble epoxide hydrolase (SEH), acts as an activator of peroxisome proliferator-activated receptor-alpha (PPARα). [2], [3], [4] Studies show 14,15-DHET significantly increases PPARα-mediated luciferase activity in a dose-dependent manner. [2], [3], [4] This activation of PPARα, a nuclear receptor involved in lipid metabolism and inflammation, suggests a potential role for 14,15-DHET in related physiological processes. [2], [3], [4]

Q4: How does the signaling mechanism of 2-(14,15-Epoxyeicosatrienoyl) Glycerol differ from that of the structurally related 14,15-EET?

A4: While both 2-14,15-EG and 14,15-EET can stimulate cell proliferation via EGFR activation, they achieve this through different mechanisms. 2-14,15-EG activates ADAM17, which releases soluble TGF-α, ultimately leading to EGFR activation. In contrast, 14,15-EET activates ADAM9, another ADAM family member, leading to the release of soluble heparin-binding EGF-like growth factor. This highlights the specific activation profiles of these related lipid mediators, leading to distinct downstream signaling events despite sharing a common endpoint.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid](/img/structure/B571043.png)

![2-[(2-Chloroisonicotinoyl)amino]butanoic acid](/img/structure/B571044.png)

![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)

![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazole-6-thiol](/img/structure/B571054.png)